BenchChemオンラインストアへようこそ!

2-(1-methyl-1H-indazol-5-yl)benzamide

tautomerism lipophilicity N-methylation

This 5-substituted indazole benzamide features a C–C biaryl linkage to the benzamide moiety, providing a distinct hinge-binding geometry vs. N‑linked isomers. The 1‑methyl group eliminates tautomeric ambiguity, simplifying SAR. Ideal for kinase ATP‑site screening (1–2 mM) and as a negative control for MAO‑B assays. Fragment‑like properties (MW 251, 2 rotatable bonds) ensure solubility for biophysical methods. Pair with 6‑substituted isomers for matched molecular pair analysis.

Molecular Formula C15H13N3O
Molecular Weight 251.28 g/mol
Cat. No. B5600857
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(1-methyl-1H-indazol-5-yl)benzamide
Molecular FormulaC15H13N3O
Molecular Weight251.28 g/mol
Structural Identifiers
SMILESCN1C2=C(C=C(C=C2)C3=CC=CC=C3C(=O)N)C=N1
InChIInChI=1S/C15H13N3O/c1-18-14-7-6-10(8-11(14)9-17-18)12-4-2-3-5-13(12)15(16)19/h2-9H,1H3,(H2,16,19)
InChIKeySTKFDOMUUDXJLF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(1-Methyl-1H-indazol-5-yl)benzamide – A C5-Linked Indazole-Benzamide Scaffold for Targeted Kinase and GPCR Probe Development


2-(1-Methyl-1H-indazol-5-yl)benzamide (C₁₅H₁₃N₃O; MW 251.28 g/mol; exact mass 251.1059 Da) is a synthetic small molecule that joins a 1-methylindazole bicyclic core to a benzamide moiety via a direct C–C bond at the indazole 5-position . The compound bears a primary amide group on the phenyl ring, a structural feature that distinguishes it from the more extensively studied N-(indazolyl)benzamide regioisomers in which the amide nitrogen is directly attached to the indazole nucleus [1]. Its fused heterocyclic scaffold places it within the broad class of indazole-containing kinase inhibitor pharmacophores, exemplified by clinically approved agents such as axitinib, pazopanib, and lonidamine [2]. The 1-methyl substitution on the indazole N1 nitrogen eliminates the N–H tautomerism present in unsubstituted indazoles, simplifying both spectroscopic characterization and receptor-binding geometry [3].

Why 2-(1-Methyl-1H-indazol-5-yl)benzamide Cannot Be Replaced by Common Indazole or Benzamide Analogs Without Altering Target Engagement


Three architectural decisions in 2-(1-methyl-1H-indazol-5-yl)benzamide conspire to make generic substitution non-trivial. First, the C–C linkage between the indazole 5-position and the phenyl ring of the benzamide creates a biaryl torsion angle (~40–60° by DFT-optimized geometry in analogous biaryl indazoles [1]) that is fundamentally different from the N-amide linkage found in N-(indazolyl)benzamide CDK1 inhibitors; this alters the exit vector of the amide pharmacophore relative to the hinge-binding indazole core and is expected to shift kinase selectivity profiles [2]. Second, the 1-methyl group on the indazole N1 blocks a hydrogen-bond donor site that is available in des-methyl (1H-indazole) congeners, simultaneously increasing clogP by approximately 0.5–0.8 log units based on measured values for matched indazole/1-methylindazole pairs (e.g., 1H-indazole logP ~1.73 vs. 5-bromo-1-methyl-1H-indazole logP ~2.34 ), which affects both passive permeability and metabolic stability. Third, attachment at the indazole 5-position rather than the 6-position places the benzamide substituent para to the indazole N2 atom, a spatial arrangement that molecular docking studies in kinase systems show favors distinct hinge-region hydrogen-bond networks compared with 6-substituted isomers [3].

2-(1-Methyl-1H-indazol-5-yl)benzamide: Comparative Physicochemical and Structural Differentiation Evidence vs. Closest Analogs


N1-Methylation Eliminates Indazole Tautomerism and Increases Lipophilicity Relative to Des-Methyl Congeners

The 1-methyl substituent on the indazole ring of the target compound eliminates the prototropic annular tautomerism (1H ⇌ 2H) that complicates both NMR interpretation and receptor binding of unsubstituted 1H-indazoles [1]. In matched molecular pair analysis using experimental logP data from structurally analogous indazole/1-methylindazole pairs (7-amino-1H-indazole, logP 1.73 vs. 5-bromo-1-methyl-1H-indazole, logP 2.34 ), N1-methylation contributes an estimated ΔlogP increase of 0.5–0.8 units. The increased lipophilicity predicts enhanced passive membrane permeability (PAMPA) but also moderate CYP inhibition potential, consistent with class behavior of N-methylindazoles [2].

tautomerism lipophilicity N-methylation physicochemical profiling

C5-Attachment vs. C6-Attachment: Positional Isomerism Alters Kinase Hinge-Region Hydrogen-Bond Geometry

Molecular docking studies of 3-substituted indazole multi-target kinase inhibitors demonstrate that the indazole N1 and N2 atoms form conserved hydrogen bonds with the kinase hinge region (e.g., Met657 and Glu655 in the target kinase) [1]. When the benzamide substituent is attached at the indazole 5-position (as in the target compound), the amide pharmacophore projects along a vector that places it para to the indazole N2 atom, positioning it for Type II or Type III kinase inhibitor binding modes. Shifting the attachment to the 6-position—as in the extensively studied FLT3 inhibitor series based on 2-(1H-indazol-6-yl)-1H-benzo[d]imidazole-5-yl benzamides [2]—redirects the substituent vector by approximately 60°, engaging different allosteric pockets. Experimental kinase profiling of matched 5- vs. 6-substituted indazoles in TTK inhibitor programs confirms that this regiochemical difference can alter kinase selectivity profiles across a panel of >40 human kinases [3].

positional isomerism kinase hinge binding regioisomer SAR docking

C–C Linked Benzamide vs. N-Linked Benzamide: Conformational Restriction and Metabolic Stability Differentiation

The target compound features a direct C–C bond between the indazole 5-position and the benzamide phenyl ring, producing a biaryl system with a characteristic interplanar torsion angle of approximately 40–60° (as modeled for analogous indazole-phenyl systems [1]). This contrasts with the N-linked benzamide topology found in N-(indazolyl)benzamide CDK1 inhibitors (e.g., compounds 9e–n in Raffa et al., which exhibit IC₅₀ values of 4.4–10.0 μM against CDK1/cyclin B [2]). The C–C linkage eliminates the labile anilide bond (Ar–NH–CO–) present in N-linked analogs, which is susceptible to amidase-mediated hydrolysis and N-dearylation by CYP450 enzymes. Additionally, the biaryl C–C bond restricts rotational freedom compared with the N–C(O) bond, pre-organizing the benzamide into a more rigid conformational ensemble that reduces the entropic penalty upon target binding [3].

amide topology C-C vs. N-C linkage conformational analysis metabolic stability

Indazole Core vs. Indole Core: Additional H-Bond Acceptor Capability Expands Target Engagement Space

Replacement of the indazole core with an indole core (i.e., substituting N2 with C–H) eliminates one hydrogen-bond acceptor site from the heterocyclic scaffold. In kinase inhibitor design, the indazole N2 atom serves as a critical hinge-region hydrogen-bond acceptor, as demonstrated by co-crystal structures of TTK inhibitors bearing the N-(1H-indazol-5-yl)-acetamide motif (e.g., CFI-400936, TTK IC₅₀ = 3.6 nM [1]). Indole analogs lacking this N2 acceptor typically exhibit 10- to 100-fold weaker hinge-region binding affinity in kinase assays [2]. Furthermore, indazole is a validated bioisostere of phenol [3], offering superior lipophilicity and reduced phase II glucuronidation relative to phenolic OH groups, while maintaining hydrogen-bonding capacity at the heterocyclic N2 position; the indole scaffold cannot replicate this dual functionality.

indazole vs. indole hydrogen bonding bioisosterism kinase selectivity

Benzamide vs. Carboxamide Geometry: Primary Amide Orientation Dictates H-Bond Donor/Acceptor Topology

The target compound bears a primary benzamide group (phenyl–C(=O)NH₂) in which the amide carbonyl and NH₂ group are directly conjugated with the phenyl ring. This stands in contrast to the reverse carboxamide topology (indazole–C(=O)NH–Ar) found in the potent MAO-B inhibitor series, where the carbonyl is attached to the indazole and the NH is linked to a substituted phenyl ring. The NTZ-1441 series (1-methyl-1H-indazole-5-carboxamides) achieved subnanomolar MAO-B potency (IC₅₀ = 0.662 nM for compound 13a) with >15,000-fold selectivity over MAO-A [1], demonstrating that the indazole-5-carboxamide geometry is exquisitely optimized for the MAO-B active site. The benzamide topology of the target compound reverses the amide orientation, which fundamentally alters the hydrogen-bond donor/acceptor vector presented to a protein target and is expected to shift selectivity away from MAO-B toward targets that recognize a phenylamide rather than a heteroaryl carboxamide pharmacophore .

benzamide carboxamide primary amide hydrogen-bond geometry MAO-B

Physicochemical Property Profile: MW 251, Low PSA, and Favorable RO3/RO5 Compliance for Fragment-to-Lead Development

The target compound (MW 251.28 g/mol, exact mass 251.1059 Da, topological polar surface area ~57.8 Ų, H-bond donors = 2, H-bond acceptors = 2, rotatable bonds = 2, clogP estimated 2.3–2.8) occupies a privileged position at the interface of fragment and lead-like chemical space. Its molecular weight places it within the Rule of Three (RO3) guidelines for fragment-based screening (MW <300), while its clogP (2.3–2.8) is near the upper limit of RO3 (clogP ≤3) and well within the Rule of Five (RO5) range [1]. This profile is comparable to the validated fragment hits identified in the indazole-based AXL kinase fragment screen, where the initial indazole fragment hit (MW ~220, clogP ~2.1) was optimized to fragment 24 with MW ~280 [2]. The target compound's low number of rotatable bonds (2) confers high ligand efficiency potential, as defined by the ratio of binding free energy per heavy atom, which is typically superior for rigid scaffolds compared with flexible analogs such as N-(1-methyl-1H-indazol-5-yl)-3-substituted benzamides (MW 346–378, rotatable bonds 5–7) .

fragment-based drug discovery Rule of Three physicochemical properties lead-likeness

Optimal Procurement and Deployment Scenarios for 2-(1-Methyl-1H-indazol-5-yl)benzamide Based on Differentiated Structural Evidence


Kinase-Focused Fragment Library Design Requiring 5-Position Indazole Vector Diversity

For screening collections designed to probe kinase ATP-binding sites and adjacent allosteric pockets, 2-(1-methyl-1H-indazol-5-yl)benzamide provides a 5-substituted indazole hinge-binding motif with a primary benzamide exit vector that is complementary to—but spatially distinct from—the 6-substituted indazole benzamides commonly represented in commercial libraries [1]. The compound's fragment-like physicochemical profile (MW 251, 2 rotatable bonds) supports both biochemical high-concentration screening (1–2 mM) and biophysical methods (SPR, DSF, NMR) without solubility limitations typical of larger elaborated analogs. Its C–C biaryl linkage eliminates the anilide metabolic liability present in N-linked indazole benzamides [2], making it a cleaner chemical probe for cellular target engagement studies compared with N-amide congeners.

MAO-B Negative Control and Selectivity Profiling in CNS-Targeted Programs

The benzamide topology of 2-(1-methyl-1H-indazol-5-yl)benzamide is orthogonal to the validated indazole-5-carboxamide MAO-B pharmacophore (e.g., NTZ-1441, IC₅₀ hMAO-B = 0.662 nM) [3]. This structural divergence makes the compound a valuable negative control for confirming on-target activity in MAO-B biochemical assays during lead optimization. Procurement alongside the carboxamide series enables matched molecular pair analysis to quantify the contribution of amide geometry to MAO-B binding affinity, providing a data point for computational model validation and selectivity profiling against off-target MAO enzymes [3].

Scaffold-Hopping Benchmark for Comparing Indazole, Indole, and Benzimidazole Cores in Receptor Tyrosine Kinase Programs

The target compound's 1-methylindazole core provides a direct comparison point for scaffold-hopping exercises between indazole (two nitrogens, one methylated), indole (one nitrogen), and benzimidazole (two nitrogens, different geometry) cores [4]. The indazole N2 atom serves as a specific H-bond acceptor that is absent in indole, while the N1-methyl group eliminates the tautomeric ambiguity that complicates benzimidazole SAR interpretation [5]. Sourcing all three core variants (indazole, indole, benzimidazole benzamides) enables systematic evaluation of heterocycle contribution to kinase selectivity, as demonstrated in the FLT3 inhibitor series where indazole-6-yl benzamides achieved nanomolar potency with selectivity over 42 kinases [1].

Metabolic Stability-Focused Lead Optimization: C–C Biaryl Benzamide as a Non-Anilide Scaffold

For programs where N-linked anilide benzamides have shown promising target potency but poor metabolic stability due to amidase cleavage or CYP-mediated N-dearylation, 2-(1-methyl-1H-indazol-5-yl)benzamide offers a C–C biaryl replacement that eliminates the labile Ar–NH–CO– bond [2]. The increased rigidity of the biaryl system (2 rotatable bonds vs. 5–7 in N-linked 3-substituted benzamide analogs) also reduces the entropic penalty upon protein binding, potentially improving binding free energy at equivalent enthalpic interactions. This scenario is directly relevant to CDK1 inhibitor programs, where N-(indazolyl)benzamides have demonstrated target engagement but limited metabolic stability [2].

Quote Request

Request a Quote for 2-(1-methyl-1H-indazol-5-yl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.